6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes both triazole and thiadiazole rings, making it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford hydrazine derivatives, which are then reacted with hydrazonoyl chloride derivatives .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including refluxing in ethanol and the use of triethylamine as a base .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide. Reaction conditions often involve refluxing in ethanol and the use of bases like triethylamine .
Major Products
The major products formed from these reactions include various substituted triazolo-thiadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various pathogens.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in certain pathogenic microorganisms . This inhibition occurs through competitive binding at the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazole derivatives: These compounds are also known for their antimicrobial properties and are used in various medicinal applications.
Uniqueness
6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
64369-27-3 |
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Molecular Formula |
C7H6N6S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
6-methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C7H6N6S2/c1-3-5(15-12-8-3)6-9-10-7-13(6)11-4(2)14-7/h1-2H3 |
InChI Key |
WJGNUENNOPPSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C |
Origin of Product |
United States |
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